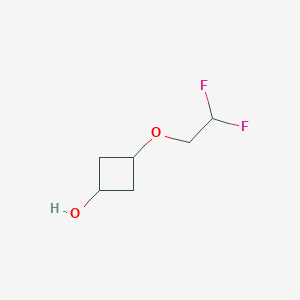
3-(2,2-Difluoroethoxy)cyclobutan-1-ol
説明
3-(2,2-Difluoroethoxy)cyclobutan-1-ol is a useful research compound. Its molecular formula is C6H10F2O2 and its molecular weight is 152.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(2,2-Difluoroethoxy)cyclobutan-1-ol is a compound that has garnered attention due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanism of action, biochemical interactions, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C6H10F2O2
- CAS Number : 1989638-27-8
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes such as oxidative stress responses.
- Receptor Modulation : It can interact with receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.
Biochemical Interactions
Research indicates that this compound exhibits several biochemical properties:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, thereby reducing oxidative stress in cells.
- Antimicrobial Properties : It may inhibit microbial growth by interfering with enzyme functions critical for microbial metabolism.
In Vitro Studies
In vitro studies have demonstrated the following effects of this compound:
| Study Focus | Findings |
|---|---|
| Antioxidant Activity | Effective in reducing DPPH radical levels |
| Enzyme Interaction | Inhibits α-glucosidase activity |
| Cytotoxicity | Induces apoptosis in cancer cell lines |
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective potential of the compound in neuronal cell cultures. Results indicated a significant modulation of neurotransmitter levels, suggesting a role in neuroprotection and synaptic health.
- Cancer Research : In a study focused on cancer cell lines, this compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.
Metabolic Pathways
The compound is involved in various metabolic pathways:
- Oxidative Stress Response : Acts as an antioxidant by scavenging reactive oxygen species (ROS).
- Detoxification Processes : Enhances the activity of enzymes involved in detoxifying harmful substances.
Transport and Distribution
The transport and distribution within biological systems are crucial for the efficacy of this compound:
- Mechanisms of Transport : The compound interacts with cellular transporters facilitating its uptake into cells.
- Subcellular Localization : Primarily localized in the cytoplasm and mitochondria, where it exerts its biological effects.
特性
IUPAC Name |
3-(2,2-difluoroethoxy)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2O2/c7-6(8)3-10-5-1-4(9)2-5/h4-6,9H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRVCVIIDDBWFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1OCC(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















